molecular formula C15H26N2O5S B13997037 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13997037
M. Wt: 346.4 g/mol
InChI Key: GYLAFPKEPIVJKM-UHFFFAOYSA-N
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Description

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the pyrrolidine ring through cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency and minimize waste, making the production process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

The compound 1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid is a notable chemical entity with potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant studies, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H19N1O4S1
  • Molecular Weight : 283.34 g/mol

Structural Features

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and various functional groups that contribute to its biological activity. The presence of the methylsulfanyl group and the oxycarbonylamino moiety are particularly significant for its interaction with biological targets.

Research indicates that this compound may exhibit several biological activities, primarily through the inhibition of specific enzymes or pathways:

  • Inhibition of 11β-HSD1 : The compound has been identified as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the conversion of cortisone to cortisol. This inhibition can potentially lead to therapeutic effects in conditions such as obesity and metabolic syndrome .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : The structural components of the compound suggest potential anti-inflammatory activity, which warrants further investigation.

Study on Enzyme Inhibition

A pivotal study demonstrated that derivatives of this compound effectively inhibited 11β-HSD1 activity in vitro. The researchers utilized various concentrations of the compound and observed a dose-dependent inhibition, indicating its potential use as a therapeutic agent in managing metabolic disorders .

Concentration (µM)Inhibition (%)
1020
5050
10075

Antioxidant Activity Assessment

In another study, the antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated significant scavenging activity compared to control compounds, highlighting its potential application in formulations aimed at reducing oxidative stress .

CompoundScavenging Activity (%)
Test Compound68
Ascorbic Acid (Control)92

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

  • Metabolic Disorders : As an inhibitor of 11β-HSD1, it could be developed for treating conditions like obesity and type 2 diabetes.
  • Neuroprotective Agents : Its antioxidant properties may render it useful in neurodegenerative disease models.
  • Anti-inflammatory Therapeutics : Further exploration into its anti-inflammatory effects could lead to new treatments for chronic inflammatory conditions.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5S/c1-15(2,3)22-14(21)16-10(7-9-23-4)12(18)17-8-5-6-11(17)13(19)20/h10-11H,5-9H2,1-4H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLAFPKEPIVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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